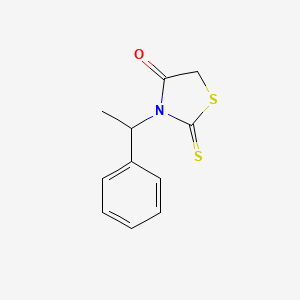

4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo-

Descripción general

Descripción

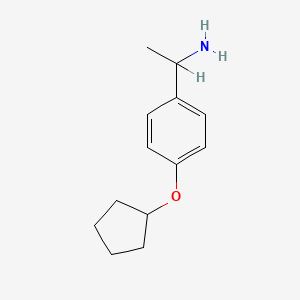

4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- is a chemical compound with the molecular formula C11H11NOS2 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

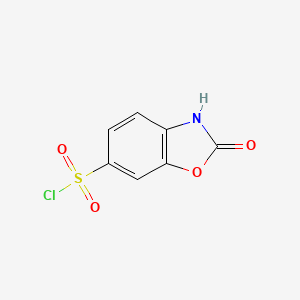

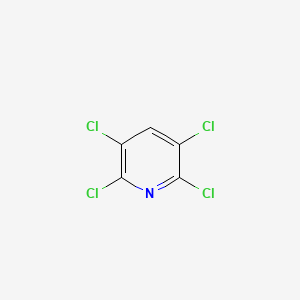

The synthesis of 4-Thiazolidinone derivatives has been reported in several studies. For instance, a series of novel 4-thiazolidinones incorporating 2-(2,4,5-trichlorophenoxy)propanamide was synthesized. The reaction of 2-(2,4,5-trichlorophenoxy)propanohydrazide with the corresponding carbonyl compounds afforded 2-(2,4,5-trichlorophenoxy)propanehydrazide hydrazones which upon reaction with thioglycolic acid revealed 4-thiazolidinone derivatives . Another study reported the synthesis of 2, 4-dichlorothiazolyl thiazolidine-2,4-dione and 4-chloro-2-benzylsulfanylthiazolyl-thiazolidine-2,4-dione derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- can be inferred from its molecular formula C11H11NOS2 . It has a molecular weight of 237.3 g/mol. Detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral properties would require experimental determination .Aplicaciones Científicas De Investigación

Nanoscale Form for Protein Metabolism and Growth

A study by Zemlyanoy et al. (2021) explored the effects of a nanoscale form of 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo-, on protein metabolism, growth, and development in Wistar rats. The research found that this compound, when administered in specific doses, activates the biosynthetic system and promotes protein deposition in the body, with increased nitrogen retention and higher concentration of total protein, albumin, and globulins in blood. This suggests its potential application in enhancing protein metabolism and growth (Zemlyanoy, Erimbetov, & Fedorova, 2021).

Antimicrobial Activity

El-Gaby et al. (2009) synthesized novel 2-thioxo-4-thiazolidinone compounds and tested their in vitro antimicrobial activity. The study revealed that these compounds exhibit significant antibacterial and antifungal activities, highlighting their potential use in developing new antimicrobial agents (El-Gaby, El-Hag Ali, El-Maghraby, Abd El-Rahman, & Helal, 2009).

Cancer Cell Inhibition

Research by Dago et al. (2017) on the synthesis of new 4-Thiazolidinone derivatives demonstrated selective potent activity against certain cancer cell lines, particularly the HCT116 cell line. This indicates the potential application of these compounds in cancer therapy (Dago, Ambeu, Coulibaly, Bekro, Mamyrbékova-Békro, le Guével, Corlu, & Bazureau, 2017).

Synthesis of 1,4-Dihydropyridine Derivatives

Stanovnik et al. (2002) studied the synthesis of 1,4-dihydropyridine derivatives using 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- as a precursor. The compounds obtained showed potential for further applications in medicinal chemistry (Stanovnik, Hvala, Jukic Sorsak, Soršak, Bratušek, Svete, Lah, & Leban, 2002).

Thermal Properties and DNA Binding

A study by El-Sonbati, Diab, and Morgan (2017) on nickel(II) azo dye complexes of 4-Thiazolidinone derivatives revealed insights into their thermal properties and DNA binding capabilities, suggesting applications in material science and biological studies (El-Sonbati, Diab, & Morgan, 2017).

Potential in Anticancer Research

Szychowski et al. (2017) conducted a study on the impact of 4-thiazolidinone-based compounds on cytotoxicity, apoptosis, and metabolism in human squamous carcinoma cells. Their findings indicate the potential of these compounds in anticancer research, especially considering their proapoptotic properties at higher concentrations (Szychowski, Leja, Kaminskyy, Binduga, Pinyazhko, Lesyk, & Gmiński, 2017).

Safety and Hazards

The safety and hazards associated with 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- are not explicitly mentioned in the retrieved sources. As a research chemical, it is not intended for human or veterinary use. Proper safety measures should be taken when handling this compound.

Direcciones Futuras

The future directions for research on 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- could involve further exploration of its synthesis, structural analysis, and potential biological activities. Given the wide range of biological activities exhibited by thiazolidinone derivatives, there may be potential for the development of new therapeutic agents .

Mecanismo De Acción

Target of Action

Similar compounds, such as 4-thiazolidinones, have been reported to exhibit anticancer activity . They are known to target cancer cells, particularly chronic myeloid leukemia cells .

Mode of Action

It’s worth noting that 4-thiazolidinones, in general, are known for their anticancer properties . They interact with cancer cells, leading to cell cycle arrest and induction of apoptosis .

Biochemical Pathways

It’s known that similar compounds, such as 4-thiazolidinones, can affect various biochemical pathways related to cell proliferation and survival, contributing to their anticancer activity .

Result of Action

Similar compounds, such as 4-thiazolidinones, have been reported to exhibit anticancer activity, suggesting that they may induce cell cycle arrest and apoptosis in cancer cells .

Análisis Bioquímico

Biochemical Properties

4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as tyrosine kinases . Additionally, it can bind to proteins involved in inflammatory pathways, thereby modulating the immune response . The interactions between 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Moreover, 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- has been shown to downregulate pro-inflammatory cytokines in immune cells, thereby reducing inflammation . These effects highlight the potential of this compound as a therapeutic agent in treating cancer and inflammatory diseases.

Molecular Mechanism

At the molecular level, 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing the progression of disease pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation.

Temporal Effects in Laboratory Settings

The effects of 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- have been studied over time in laboratory settings. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes . Long-term studies have shown that 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- can have sustained effects on cellular function, including prolonged inhibition of cancer cell growth and persistent anti-inflammatory effects .

Dosage Effects in Animal Models

In animal models, the effects of 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- vary with different dosages. At low doses, this compound can effectively inhibit cancer cell proliferation and reduce inflammation without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing the dosage of 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- to achieve therapeutic efficacy while minimizing toxicity.

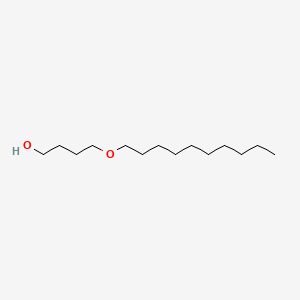

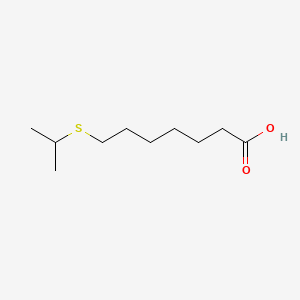

Metabolic Pathways

4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of active metabolites . These metabolites can further interact with various enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- to target tissues, enhancing its therapeutic effects.

Subcellular Localization

The subcellular localization of 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- is critical for its activity and function. This compound can be directed to specific organelles, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . In the mitochondria, 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- can influence cellular respiration and energy production . In the nucleus, it can modulate gene expression by interacting with DNA and transcription factors.

Propiedades

IUPAC Name |

3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS2/c1-8(9-5-3-2-4-6-9)12-10(13)7-15-11(12)14/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSHNYSKESUNOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C(=O)CSC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23538-08-1 | |

| Record name | Rhodanine, 3-(alpha-methylbenzyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023538081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.